![molecular formula C14H17N3O2 B2533950 1-[4-(tert-butyl)benzyl]-4-nitro-1H-imidazole CAS No. 505066-01-3](/img/structure/B2533950.png)
1-[4-(tert-butyl)benzyl]-4-nitro-1H-imidazole
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Description
1-[4-(tert-butyl)benzyl]-4-nitro-1H-imidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and biochemical effects have been extensively studied.
Scientific Research Applications
Organic Synthesis
Imidazoles, the class of compounds to which “1-[(4-tert-butylphenyl)methyl]-4-nitro-1H-imidazole” belongs, are key components in functional molecules used in a variety of everyday applications . The synthesis of substituted imidazoles is of strategic importance due to their wide range of applications, from traditional uses in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells, functional materials, and catalysis .
Dyes for Solar Cells
There’s emerging research into the use of imidazoles in dyes for solar cells . It’s possible that “1-[(4-tert-butylphenyl)methyl]-4-nitro-1H-imidazole” could be used in this field, although specific information is not available.
Catalysis
Imidazoles are used in catalysis . It’s possible that “1-[(4-tert-butylphenyl)methyl]-4-nitro-1H-imidazole” could be used in this field, although specific information is not available.
properties
IUPAC Name |
1-[(4-tert-butylphenyl)methyl]-4-nitroimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-14(2,3)12-6-4-11(5-7-12)8-16-9-13(15-10-16)17(18)19/h4-7,9-10H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFYXRHKVGQAPDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2C=C(N=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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